4-(2-Aminoethyl)-6-methyl-1H-pyridin-2-one;dihydrochloride
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Overview
Description
4-(2-Aminoethyl)-6-methyl-1H-pyridin-2-one;dihydrochloride: is a chemical compound that belongs to the class of pyridinones. This compound is characterized by the presence of an aminoethyl group attached to the pyridinone ring, which imparts unique chemical and biological properties. The dihydrochloride form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Mechanism of Action
Target of Action
Similar compounds such as 4-(2-aminoethyl)benzenesulfonamide have been found to target carbonic anhydrase 2 in humans .
Mode of Action
It’s structurally similar compound, aebsf, is known to covalently modify the hydroxyl of serine residues, causing an additional 1830354 Da to be added to each modified residue .
Biochemical Pathways
It is an organic chemical of the catecholamine and phenethylamine families .
Pharmacokinetics
Similar compounds such as 4-(2-aminoethyl)benzenesulfonamide have been found to have unknown absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance .
Result of Action
It’s structurally similar compound, aebsf, is known to inhibit proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin .
Action Environment
Following the drug administration, oxidation of the N-nitrosamine species by cytochrome P450 leads to downstream production of cancerogenic diazonium salts that damage DNA by alkylation of susceptible nucleobases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminoethyl)-6-methyl-1H-pyridin-2-one typically involves the following steps:
Formation of the Pyridinone Ring: The pyridinone ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-acetylpyridine and ethyl acetoacetate under acidic or basic conditions.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via a nucleophilic substitution reaction using ethylenediamine. This step often requires the presence of a catalyst and controlled reaction conditions to ensure high yield and purity.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride form by reacting with hydrochloric acid, which enhances its solubility and stability.
Industrial Production Methods: In an industrial setting, the production of 4-(2-Aminoethyl)-6-methyl-1H-pyridin-2-one;dihydrochloride involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as crystallization and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can convert the pyridinone ring to a dihydropyridine derivative, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides or imines.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 4-(2-Aminoethyl)-6-methyl-1H-pyridin-2-one;dihydrochloride is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an antimicrobial agent.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
4-(2-Aminoethyl)pyridine: Similar structure but lacks the methyl and pyridinone groups.
6-Methyl-1H-pyridin-2-one: Similar structure but lacks the aminoethyl group.
4-(2-Aminoethyl)benzenesulfonamide: Contains an aminoethyl group but has a different core structure.
Uniqueness: 4-(2-Aminoethyl)-6-methyl-1H-pyridin-2-one;dihydrochloride is unique due to the combination of the aminoethyl group and the pyridinone ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
4-(2-aminoethyl)-6-methyl-1H-pyridin-2-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-6-4-7(2-3-9)5-8(11)10-6;;/h4-5H,2-3,9H2,1H3,(H,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNBGMRXFDWBHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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